(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol
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Overview
Description
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is a chiral compound with a unique structure that includes a benzo[d]furan ring fused with an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones to form the furan ring . The amino alcohol group can then be introduced through reductive amination or other suitable reactions.
Industrial Production Methods
Industrial production of (2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as rhodium or palladium salts can be used to enhance the efficiency of the reactions . Green chemistry approaches, including biocatalysis, may also be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]furan ring and amino alcohol group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(furan-2-yl)propan-1-ol: Another furan derivative with a similar structure but different stereochemistry and functional groups.
2-Dibenzofuranethanol: A compound with a similar benzo[d]furan core but different substituents.
Uniqueness
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino and alcohol group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m1/s1 |
InChI Key |
RGPFVVNMRDRSNU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CO)N |
Origin of Product |
United States |
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